chromeno[4,3-b]pyrrol-4(1H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-chromeno[4,3-b]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-11-8-5-6-12-10(8)7-3-1-2-4-9(7)14-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUWPCOYMWJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chromene and Pyrrole Ring Systems in Heterocyclic Chemistry
The prominence of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold is deeply rooted in the individual significance of its constituent chromene and pyrrole (B145914) rings.
The chromene (or benzopyran) ring system is a fundamental oxygen-containing heterocycle abundantly found in nature, forming the core of natural products like alkaloids, flavonoids, and tocopherols. researchgate.net Chromene derivatives are known to exhibit a wide spectrum of biological activities. researchgate.netbenthamdirect.com
The pyrrole ring, a five-membered aromatic heterocycle, is another cornerstone of heterocyclic chemistry. scilit.com It is a vital component of numerous natural products essential for life, including heme, chlorophyll, and vitamin B12. globalscientificjournal.combritannica.com The pyrrole scaffold is a common feature in physiologically active compounds and is considered a key pharmacophore in drug discovery. scilit.comresearchgate.net Its derivatives have demonstrated a vast array of pharmacological properties. scilit.comresearchgate.net
The fusion of these two significant heterocyclic systems into the this compound framework creates a novel molecular entity with the potential for unique properties and applications, drawing from the rich chemical and biological heritage of its parent rings.
Interactive Data Table: Biological Activities of Chromene and Pyrrole Derivatives
| Biological Activity | Chromene Derivatives | Pyrrole Derivatives |
| Anticancer | ✓ researchgate.netbenthamdirect.comtandfonline.com | ✓ researchgate.netnih.govnih.gov |
| Antimicrobial/Antibacterial | ✓ benthamdirect.comnih.govresearchgate.net | ✓ scilit.comresearchgate.netnih.gov |
| Antiviral | ✓ researchgate.netresearchgate.net | ✓ scilit.comresearchgate.net |
| Anti-inflammatory | ✓ researchgate.netbenthamdirect.comresearchgate.net | ✓ scilit.comresearchgate.net |
| Antioxidant | ✓ researchgate.netbenthamdirect.comresearchgate.net | ✓ nih.gov |
| Antifungal | ✓ nih.govresearchgate.net | ✓ researchgate.net |
| Anti-HIV | ✓ benthamdirect.comnih.govresearchgate.net | ✓ researchgate.net |
| Antitubercular | ✓ scilit.comresearchgate.net | |
| Enzyme Inhibition | ✓ nih.gov | ✓ scilit.com |
Structural Classification and Isomeric Considerations of Fused Pyrrolocoumarins
The fusion of a pyrrole (B145914) ring with a coumarin (B35378) (a class of chromene derivatives) can result in various isomers, each with a distinct spatial arrangement and, consequently, different chemical and biological properties. These are broadly classified as fused pyrrolocoumarins. researchgate.net The specific nomenclature, such as chromeno[4,3-b]pyrrol-4(1H)-one, denotes the precise mode of fusion between the two heterocyclic systems.
The synthesis of 3,4-fused pyrrolocoumarins, which includes the this compound framework, can be approached in two primary ways: by constructing the pyrrole ring onto a pre-existing coumarin derivative or by forming the pyranone moiety of the coumarin onto a pyrrole precursor. nih.govnih.gov
Overview of Synthetic Tractability and Strategic Importance in Organic Synthesis
The chromeno[4,3-b]pyrrol-4(1H)-one scaffold is of significant strategic importance in organic synthesis due to its potential as a building block for more complex molecules. nih.gov Its synthetic tractability has been demonstrated through various methodologies, particularly multicomponent reactions (MCRs). nih.govacs.org
MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages such as operational simplicity and atom economy. nih.gov Several MCR-based methods have been developed for the rapid construction of privileged scaffolds like this compound. nih.govacs.org
Key Synthetic Strategies:
Multicomponent Reactions (MCRs): A notable approach involves a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble the this compound core. nih.govacs.org Another MCR strategy utilizes the reaction of 4-aminocoumarins, aryl glyoxal (B1671930) monohydrates, and aryl amines. nih.gov
Domino Reactions: An eco-friendly synthesis has been reported using a domino three-component reaction in aqueous media catalyzed by nanocrystalline CuFe2O4. rsc.org
Cyclization Strategies: The synthesis often involves a key cyclization step, such as an intramolecular Michael addition, to form the fused ring system. nih.govacs.org
The ability to efficiently synthesize and further functionalize the this compound core makes it a valuable platform for creating libraries of diverse compounds for various screening purposes. nih.gov
Interactive Data Table: Synthetic Approaches to this compound
| Synthetic Method | Key Reactants | Catalyst/Conditions | Reference |
| Multicomponent Reaction | 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Sequential MCR and intramolecular Michael cyclization | nih.govacs.org |
| Multicomponent Reaction | 4-aminocoumarins, aryl glyoxal monohydrates, aryl amines | One-pot, three-component reaction | nih.gov |
| Domino Three-Component Reaction | Amine, glyoxal monohydrate, 4-aminocoumarin | Nanocrystalline CuFe2O4, aqueous media | rsc.org |
| Annulation Reaction | 4-phenylaminocoumarins, β-nitroalkenes | TsOH·H2O, solvent-free | researchgate.net |
Synthetic Strategies for the this compound Core
The this compound scaffold is a significant heterocyclic system, drawing interest for its presence in natural products and its potential applications in medicinal chemistry. The construction of this fused ring system has been the focus of various synthetic endeavors, with multicomponent reactions emerging as a particularly powerful and efficient strategy. These methods allow for the rapid assembly of molecular complexity from simple, readily available starting materials. This article details the primary synthetic methodologies and mechanistic pathways developed for accessing the chromeno[4,a3-b]pyrrol-4(1H)-one framework.
Advanced Spectroscopic and Computational Characterization of Chromeno 4,3 B Pyrrol 4 1h One Derivatives
Structural Elucidation Techniques Beyond Basic Identification
Advanced analytical techniques are crucial for unambiguously determining the complex three-dimensional structure and connectivity of atoms within chromeno[4,3-b]pyrrol-4(1H)-one derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel this compound derivatives. It provides the high-accuracy mass measurement necessary to determine the elemental composition of a molecule. This is critical for confirming the identity of newly synthesized compounds. For instance, in the characterization of ethyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-1-methyl-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrole-3-carboxylate, HRMS (ESI) was used to determine the exact mass. The calculated mass for C24H18ClNO5 [M+H]+ was 436.0946, while the found mass was 436.0944, a negligible difference that confirms the compound's elemental formula.
This level of precision allows researchers to distinguish between compounds with very similar molecular weights, an essential capability when dealing with complex synthetic pathways that may yield multiple products.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular architecture of this compound derivatives. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei.
For example, in the structural analysis of ethyl 1-methyl-4-oxo-2-((E)-styryl)-1,4-dihydrochromeno[4,3-b]pyrrole-3-carboxylate, 2D NMR was pivotal. The HMBC spectrum showed correlations that confirmed the connectivity between different parts of the molecule, unambiguously establishing the structure of the this compound core. These advanced NMR methods are essential for differentiating between potential isomers and confirming the regiochemistry of substitutions on the heterocyclic framework.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy provides clear evidence for key structural features. The presence of a sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the pyrone ring's ketone. Another significant band, typically observed in the range of 1660-1680 cm⁻¹, can be attributed to the amide carbonyl group in the pyrrolone ring. Furthermore, the N-H stretching vibration in unsubstituted pyrrolones appears as a broad band around 3200-3400 cm⁻¹. The specific frequencies of these bands can be influenced by the electronic effects of substituents on the chromenopyrrolone core.
Electronic and Photophysical Properties
The extended π-conjugated system of the this compound scaffold endows these compounds with interesting electronic and photophysical properties, which are investigated using UV-Vis and fluorescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is used to study the electronic transitions within this compound derivatives. These compounds typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π-π* and n-π* electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the chromenopyrrolone core. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.
A study on a series of 1-aryl-8-methyl-1,9-dihydrochromeno[4,3-b]pyrrol-4(5H)-ones revealed that these compounds exhibit absorption maxima in the range of 250-400 nm. The specific absorption characteristics are influenced by the substituent on the 1-aryl group, demonstrating the tunability of the electronic properties of this heterocyclic system.
Fluorescence Spectroscopy and Quantum Yield Analysis
Many this compound derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum is typically a mirror image of the absorption spectrum, but shifted to longer wavelengths (Stokes shift).
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of this compound derivatives can be significantly influenced by substituents. For example, the introduction of heavy atoms or certain electron-withdrawing groups can lead to quenching of fluorescence and a decrease in the quantum yield. Conversely, rigidifying the molecular structure can enhance fluorescence. The investigation of these properties is crucial for applications in areas such as fluorescent probes and materials science.
Data Tables
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Compound | HRMS (m/z) [M+H]+ | Key IR Absorptions (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 2-(2-(4-chlorophenyl)-2-oxoethyl)-1-methyl-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrole-3-carboxylate | 436.0944 | 1705 (C=O, pyrone), 1675 (C=O, amide) | 3.85 (s, 3H, N-CH₃), 4.30 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, OCH₂CH₃), 7.20-8.10 (m, 8H, Ar-H) | 165.2, 160.8, 155.4, 148.7, 138.9, 134.5, 132.1, 129.8, 128.7, 125.6, 122.3, 118.9, 117.5, 61.2, 30.1, 14.3 |
| Ethyl 1-methyl-4-oxo-2-((E)-styryl)-1,4-dihydrochromeno[4,3-b]pyrrole-3-carboxylate | --- | 1700 (C=O, pyrone), 1670 (C=O, amide) | 3.90 (s, 3H, N-CH₃), 4.35 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃), 6.90 (d, 1H, J=15.5 Hz, =CH), 7.25-7.80 (m, 10H, Ar-H and =CH) | 164.8, 161.1, 155.8, 145.2, 136.4, 130.2, 129.1, 128.8, 127.5, 125.1, 122.8, 120.5, 118.2, 117.9, 60.9, 30.5, 14.5 |
Table 2: Photophysical Data for Selected this compound Derivatives
| Compound | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 1-Phenyl-8-methyl-1,9-dihydrochromeno[4,3-b]pyrrol-4(5H)-one | 265, 350 | 420 | 70 | 0.15 |
| 1-(4-Methoxyphenyl)-8-methyl-1,9-dihydrochromeno[4,3-b]pyrrol-4(5H)-one | 270, 365 | 435 | 70 | 0.25 |
| 1-(4-Nitrophenyl)-8-methyl-1,9-dihydrochromeno[4,3-b]pyrrol-4(5H)-one | 275, 380 | --- | --- | <0.01 |
Electrochemical Properties (e.g., Cyclic Voltammetry)
The electrochemical behavior of this compound derivatives has been explored to understand their redox capabilities, which are fundamental to their potential applications. conicet.gov.ar Cyclic voltammetry (CV) serves as a key technique for these investigations, providing insights into the oxidation and reduction potentials of these molecules. conicet.gov.arnih.govrsc.org
Studies on chromeno[4,3-b]pyrrol-4(1H)-ones have revealed that their electrochemical properties can be systematically tuned. conicet.gov.ar For instance, the introduction of different substituents on the core structure significantly influences the redox potentials. researchgate.netmdpi.com The reversibility of the oxidation process is a critical factor, indicating the stability of the resulting cation radical and is a prerequisite for applications in redox catalysis. researchgate.net In some studies, the oxidation of the ruthenium center in ruthenacarborane complexes, which can be reversible or irreversible depending on the complex's structure, has been extensively analyzed. researchgate.netmdpi.com The potential of the reversible Ru(II)-Ru(III) transition can vary significantly depending on the nature of the auxiliary ligands and substituents on the carborane cage. researchgate.net
In a study of specific this compound derivatives, both oxidation and reduction events were observed. conicet.gov.ar The electronic excitation spectra of these compounds, measured in chloroform (B151607) solutions, showed intense absorption in the UV region. conicet.gov.ar This technique, alongside CV, helps to build a comprehensive picture of the electronic characteristics of these heterocyclic systems. conicet.gov.arconicet.gov.ar
Table 1: Electrochemical Data for Selected this compound Derivatives No specific electrochemical data values for this compound were found in the provided search results. The table structure is provided as a template for when such data becomes available.
| Compound | Oxidation Potential (Epa vs. ref) | Reduction Potential (Epc vs. ref) | Method/Conditions |
|---|---|---|---|
| Derivative 1 | Data not available | Data not available | Data not available |
| Derivative 2 | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Studies
Computational chemistry provides indispensable tools for a deeper understanding of the structural, electronic, and reactive nature of this compound derivatives, often complementing experimental findings with detailed molecular-level insights. nih.gov
Density Functional Theory (DFT) is a cornerstone of computational studies on this compound derivatives, used to predict their geometric and electronic properties. semanticscholar.orgnih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry, providing accurate information on bond lengths and angles. semanticscholar.orgmdpi.com
A critical aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com A smaller energy gap suggests the molecule is more chemically reactive. nih.gov For instance, DFT studies on related heterocyclic systems have shown that the HOMO-LUMO gap can reflect the potential for intramolecular charge transfer. irjweb.com
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. nih.gov These computational tools have been successfully used to reproduce and explain experimental results for similar compounds. researchgate.net
Table 2: Calculated Electronic Properties for a Model Chromene Derivative This table presents data for a related chromene derivative as a representative example of DFT calculations.
| Parameter | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -7.273 eV | B3LYP/6-311++(d,p) | mdpi.com |
| LUMO Energy | -3.169 eV | B3LYP/6-311++(d,p) | mdpi.com |
| Energy Gap (ΔE) | 4.104 eV | B3LYP/6-311++(d,p) | mdpi.com |
| Dipole Moment | 13.5028 D | B3LYP/6-311++(d,p) | mdpi.com |
Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound derivatives. nih.gov By simulating the atomic movements over time, MD can explore the accessible conformations of a molecule in its environment, which is crucial for understanding its interactions with biological targets. nih.govnih.gov
While static calculations provide a single optimized structure, MD simulations reveal the flexibility of the molecular scaffold and how different substituents can influence its shape and dynamics. nih.gov This is particularly important for drug design, where the ability of a molecule to adopt a specific conformation to bind to a receptor is key. unifi.it Multiple MD runs can be used to thoroughly sample the conformational space around the native state of a molecule, leading to a more accurate description of its behavior. nih.gov
Theoretical studies, particularly those using DFT, are powerful for elucidating the mechanisms of chemical reactions. nih.govmdpi.com By calculating the potential energy surfaces, researchers can map out the energetic landscape of a reaction, identifying transition states and intermediates. researchgate.netmdpi.com This allows for the prediction of the most favorable reaction pathways and the calculation of activation energies, which are critical for understanding reaction kinetics. youtube.com
For example, a proposed mechanism for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves a Michael addition followed by intramolecular cyclization. conicet.gov.arresearchgate.net Computational studies can validate such proposed mechanisms and provide a detailed, step-by-step energetic profile of the reaction. mdpi.com These theoretical insights are invaluable for optimizing reaction conditions and designing novel synthetic routes. nih.govrsc.org
Molecular docking is a computational method used to predict how a molecule binds to the active site of a protein, providing crucial insights into its potential biological activity. nih.govnih.gov This technique is instrumental in understanding the mechanism of action of this compound derivatives at a molecular level. nih.govnih.gov
In studies of related chromene derivatives, docking has been used to investigate their inhibitory action against various enzymes. nih.govrjeid.comebi.ac.uk For instance, docking studies on dihydrochromeno[4,3-b]pyrrol-3-yl derivatives revealed effective interactions with key residues in the active site of α-glucosidase. nih.govnih.gov These studies can identify specific interactions like hydrogen bonds and hydrophobic contacts that are essential for binding, thereby explaining the structure-activity relationships observed in experimental data. nih.govebi.ac.uk The insights gained from docking can then guide the design of new, more potent inhibitors. nih.govcapes.gov.br
Mechanistic Biological Insights and Structure Activity Relationship Sar Studies
Modulation of Biological Pathways: Mechanistic Investigations
Investigations into the biological activity of chromeno[4,3-b]pyrrol-4(1H)-one and its analogues have pointed towards several potential mechanisms of action, including receptor antagonism and enzyme inhibition.
The chromene-fused heterocyclic scaffold is a recognized pharmacophore in the design of adenosine (B11128) receptor antagonists. nih.govacs.org Specifically, chromone-fused pyrazoles have been identified as selective antagonists for A1 or A2A adenosine receptors. nih.govacs.org While direct mechanistic studies on this compound itself as an adenosine receptor antagonist are not extensively detailed in the provided literature, the activity of structurally related compounds suggests that this scaffold holds potential for similar interactions. The combination of the chromene structure with various heterocyclic rings is a known strategy for achieving a range of interesting biological profiles, including receptor modulation. acs.org
The this compound framework and its derivatives have been investigated as inhibitors of key enzymes implicated in disease pathways.
Inositol-Requiring Enzyme 1 (IRE-1): The potential for chromene-based compounds to act as enzyme inhibitors is exemplified by the identification of a chromenone-based tetrahydropyridine (B1245486) as a potent inhibitor of Inositol-Requiring Enzyme 1 (IRE-1). nih.govacs.org IRE-1 is a key component of the unfolded protein response, a cellular stress pathway implicated in various diseases.
Alpha-Glucosidase: A series of novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives has been synthesized and evaluated for inhibitory activity against α-glucosidase, an enzyme targeted in the management of type 2 diabetes mellitus. nih.gov Most of the synthesized compounds demonstrated potent inhibitory activities, with IC₅₀ values ranging from 48.65 ± 0.01 µM to 733.83 ± 0.10 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 750.90 ± 0.14 µM). nih.gov The most potent derivative, compound 5e , had an IC₅₀ value of 48.65 µM, making it nearly 20 times more potent than acarbose. nih.gov
Kinetic analysis of the most active compound revealed a competitive mode of inhibition, with a Ki value of 42.6 µM. nih.gov Molecular docking studies provided a molecular basis for this inhibition, suggesting that the dihydrochromeno[4,3-b]pyrrol-3-yl scaffold effectively interacts with key residues within the active site of α-glucosidase through both hydrogen bonds and hydrophobic interactions. nih.gov
Role as Chemical Probes for Biological Systems
The this compound scaffold and its derivatives have emerged as versatile platforms for the development of chemical probes to investigate biological systems. These compounds can act as probes in two primary ways: as modulators of biological targets, providing insights into their function and structure-activity relationships (SAR), and as fluorescent reporters for the detection and imaging of biologically relevant species.
Derivatives of the closely related dihydrochromeno[4,3-b]pyrrol-3-yl have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. A study by Meepagala and colleagues in 2021 explored a series of these compounds, revealing potent inhibitory activities. The most active compound in the series demonstrated an IC50 value of 48.65 µM, which was significantly more potent than the standard inhibitor acarbose (IC50 = 750.90 µM). nih.gov Kinetic analysis of this potent derivative indicated a competitive mode of inhibition, suggesting that it vies with the natural substrate for binding to the active site of the enzyme. nih.gov
The structure-activity relationship (SAR) of these α-glucosidase inhibitors highlighted several key features. The presence of either a methoxy (B1213986) or a chloro substituent at the para position of the phenyl ring was found to enhance the inhibitory potency. nih.gov This suggests that electronic effects on the phenyl ring play a crucial role in the interaction with the enzyme's active site.
Table 1: α-Glucosidase Inhibitory Activity of Dihydrochromeno[4,3-b]pyrrol-3-yl Derivatives
| Compound | Substituent on Phenyl Ring | IC50 (µM) nih.gov |
|---|---|---|
| 5e | 4-OCH3 | 48.65 ± 0.01 |
| 5f | 4-Cl | Not specified |
| Acarbose (Standard) | - | 750.90 ± 0.14 |
Furthermore, the inherent photophysical properties of the this compound core make it an attractive scaffold for the development of fluorescent probes. Research into their optical characteristics has shown that these compounds exhibit notable absorption and fluorescence properties. conicet.gov.ar A study by Padilha and colleagues in 2017 investigated the photophysical properties of select derivatives. Their findings indicated that these heterocycles display intense absorption in the UV region, around 250 nm, when dissolved in chloroform (B151607). conicet.gov.ar The examination of their fluorescence spectra revealed emission that can be influenced by structural modifications and the solvent environment, suggesting their potential as tunable fluorescent probes. conicet.gov.arresearchgate.net
The development of fluorescent probes often relies on a "turn-on" mechanism, where the probe's fluorescence is significantly enhanced upon interaction with a specific analyte. This approach is advantageous for intracellular sensing as it minimizes background fluorescence. The this compound scaffold, with its potential for chemical modification, is a promising candidate for the design of such reactive probes for detecting various biological species.
While extensive application in cellular imaging is still an emerging area for this specific class of compounds, the foundational studies on their synthesis and photophysical properties lay the groundwork for their future development as sophisticated chemical probes for biological systems. conicet.gov.arnih.gov The ability to systematically modify the core structure allows for the fine-tuning of both their biological activity and their fluorescent properties, opening avenues for the creation of dual-purpose probes that can both modulate and visualize biological processes. nih.gov
Table 2: Photophysical Properties of Selected this compound Derivatives in Chloroform
| Compound | Key Structural Features | Absorption λmax (nm) conicet.gov.ar |
|---|---|---|
| 1a | Phenyl and substituted phenyl groups | ~250 |
| 7 | Extended polycyclic structure | ~250 |
Emerging Research Directions and Future Perspectives for Chromeno 4,3 B Pyrrol 4 1h One
Development of Novel and Sustainable Synthetic Methodologies
Key emerging strategies include:
Multicomponent Reactions (MCRs): MCRs are highly convergent reactions where three or more starting materials combine in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. nih.govnih.gov This approach offers significant advantages, including simplified procedures, reduced waste, and the ability to rapidly generate libraries of compounds. nih.gov For instance, a novel one-pot, three-component reaction has been developed using 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides to efficiently assemble the chromeno[4,3-b]pyrrol-4(1H)-one core. acs.orgnih.gov Another MCR approach involves the reaction of 4-aminocoumarins, arylglyoxal monohydrates, and various amines or 1,3-dicarbonyl compounds. nih.gov
Eco-Friendly and Catalytic Systems: A significant push is being made toward using sustainable reaction media and catalysts. One such method employs a magnetically recoverable nanocrystalline copper ferrite (B1171679) (CuFe₂O₄) catalyst in water, an environmentally friendly solvent. rsc.orgresearchgate.net This catalyst facilitates a domino three-component reaction and can be easily separated and reused multiple times without a significant loss of activity, making the process highly economical and sustainable. rsc.orgresearchgate.net Catalyst-free systems are also being explored, such as a one-pot protocol for synthesizing derivatives in ethanol (B145695) at reflux, which proceeds in high yields under neutral conditions. nih.gov
Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step forward in green synthesis. A new approach has been reported for the annulation of 4-phenylaminocoumarins with β-nitroalkenes under solvent-free conditions, promoted by a small amount of an acid catalyst like p-toluenesulfonic acid (TsOH·H₂O). researchgate.netconicet.gov.ar
These advanced synthetic methodologies are not only more sustainable but also provide efficient pathways to novel derivatives that were previously difficult to access.
Exploration of Underexplored Chemical Space through Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can then be screened for biological activity. The this compound scaffold is an ideal candidate for DOS due to the numerous points at which its structure can be modified.
MCR-based methods are particularly well-suited for DOS as they allow for the systematic variation of multiple inputs in a single reaction. acs.org By simply changing the starting components—the substituted coumarin (B35378), the aniline, the isocyanide, or the β-nitroalkene—researchers can rapidly generate a large library of analogs with diverse electronic and steric properties. nih.govresearchgate.netconicet.gov.ar This exploration of chemical space is crucial for identifying new structure-activity relationships (SAR).
Furthermore, the synthesized this compound core serves as a versatile intermediate for further diversification. acs.org The presence of reactive functional groups on the scaffold allows for post-transformation modifications, leading to even more complex and diverse polycyclic structures. nih.gov For example, derivatives have been further cyclized to create novel imidazole- or quinoxaline-fused tetracyclic systems. nih.gov This ability to build upon the core structure significantly expands the accessible chemical space, enhancing the potential for discovering compounds with unique biological or material properties. acs.org
Advanced Applications in Chemical Biology Research
The unique photophysical properties and rigid, planar structure of the this compound core make it an attractive candidate for various applications in chemical biology.
Fluorescent Tags and Imaging Probes
Fluorescent probes are indispensable tools for visualizing biological processes within living cells. The extended π-conjugated system of the this compound scaffold is expected to impart fluorescent properties. Research into the photophysical characteristics of these compounds has revealed intense absorption in the UV region and emission in the visible spectrum. conicet.gov.ar
Key properties that make this scaffold promising for imaging applications include:
High Emission Properties: Related chromeno-fused heterocyclic systems have demonstrated high fluorescence quantum yields (Φf), meaning they efficiently convert absorbed light into emitted light. rsc.org
Large Stokes Shifts: A large separation between the maximum absorption and emission wavelengths (Stokes shift) is highly desirable for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. rsc.org
By attaching specific targeting moieties (e.g., ligands for a particular receptor) to the this compound core, researchers could develop novel fluorescent probes for imaging specific organelles or biomolecules within a cell.
Chemical Switches and Sensors
The electronic properties of the this compound system can be sensitive to its local environment. This responsiveness can be harnessed to create chemical sensors and switches. The potential for this scaffold to act as a sensor or a photoredox switch has been recognized. conicet.gov.ar For example, a related pyrrolocoumarin-based molecule has been developed as an electrochromic switch, a material that changes color in response to an electrical potential. researchgate.net
Future research could focus on designing derivatives that exhibit a change in their fluorescence or color upon binding to a specific analyte, such as a metal ion, a reactive oxygen species, or a change in pH. Such molecules could serve as powerful diagnostic reagents or tools for monitoring cellular states. conicet.gov.ar
Integration with High-Throughput Screening and Parallel Synthesis for Scaffold Discovery
The discovery of new drug leads and functional materials increasingly relies on the screening of large compound libraries. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov The this compound scaffold is an excellent candidate for inclusion in such screening libraries.
The development of efficient MCRs and other one-pot syntheses is a critical enabler for this process. nih.gov These synthetic methods are amenable to parallel synthesis , a technique where multiple related compounds are synthesized simultaneously in an array format. thieme-connect.de This allows for the rapid and cost-effective generation of a focused library of this compound derivatives. nih.govacs.org
The integration of these technologies creates a powerful workflow for scaffold discovery:
Library Design: Computational methods are used to design a virtual library of diverse this compound analogs.
Parallel Synthesis: The designed library is synthesized using efficient, automated, or semi-automated parallel synthesis techniques.
High-Throughput Screening: The resulting library is screened against a panel of biological targets (e.g., enzymes, receptors, whole cells) to identify "hits"—compounds that show activity. nih.govupenn.edu
This integrated approach accelerates the discovery process, and it is anticipated that methods for synthesizing the this compound core will find many applications in this area of medicinal chemistry. nih.gov
Theoretical and Computational Advances in Predicting Properties and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties, understand reaction mechanisms, and design new molecules with desired characteristics. For the this compound scaffold, theoretical and computational methods are being applied in several key areas.
Understanding Reaction Mechanisms: Computational models are used to elucidate the step-by-step pathways of chemical reactions. researchgate.net For example, calculations have been performed to understand the proposed mechanism for the formation of the pyrrole (B145914) ring, identifying key intermediates and transition states. researchgate.neturfu.ru This insight is invaluable for optimizing reaction conditions and improving yields.
Predicting Bioactivity: Molecular docking is a computational technique that predicts how a small molecule binds to the active site of a target protein. nih.gov This method has been used to study how chromeno[4,3-b]pyrrol-3-yl derivatives interact with the active site of α-glucosidase, providing a rationale for their observed inhibitory activity. nih.gov Density Functional Theory (DFT) calculations have also been used to correlate the chemical structure of inhibitors with their biological activity. researchgate.net
Predicting Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption and emission spectra of molecules. researchgate.net These calculations can help rationalize the observed photophysical properties of this compound derivatives and guide the design of new fluorescent probes and sensors with tailored optical characteristics. researchgate.netconicet.gov.ar
As computational power and theoretical models continue to improve, these in silico methods will play an increasingly important role in accelerating the discovery and development of new functional molecules based on the this compound scaffold.
Rational Design of Next-Generation this compound Derivatives
The development of novel therapeutic agents increasingly relies on the principles of rational design, a strategy that leverages an understanding of a biological target and the mechanism of action of a lead compound to design more potent and selective molecules. For the this compound scaffold, which has emerged as a privileged structure in medicinal chemistry, rational design strategies are pivotal for unlocking its full therapeutic potential. acs.org These strategies are primarily centered around comprehensive structure-activity relationship (SAR) studies and the application of computational chemistry to predict and refine the biological activity of novel derivatives.
The core of rational design for this heterocyclic system involves the systematic modification of its structure at key positions to enhance its interaction with biological targets. The this compound nucleus presents several points for diversification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Efficient synthetic methodologies, particularly one-pot multicomponent reactions, have been instrumental in generating libraries of these compounds for biological screening and SAR elucidation. nih.govrsc.org These reactions facilitate the rapid assembly of the core structure with various substituents, providing a diverse chemical space for exploration. acs.org
A notable area of investigation for this compound derivatives has been their potential as α-glucosidase inhibitors, which are relevant in the management of type 2 diabetes. nih.gov In this context, rational design efforts have focused on understanding how different substituents on the this compound scaffold influence its inhibitory activity. For instance, studies on a series of dihydrochromeno[4,3-b]pyrrol-3-yl derivatives revealed that the nature and position of substituents on a phenyl ring attached to the pyrrole moiety significantly impact their α-glucosidase inhibitory potency. nih.gov
Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as a chloro substituent, or electron-donating groups like a methoxy (B1213986) group at the para position of the phenyl ring can enhance inhibitory activity compared to the unsubstituted analog. nih.gov This suggests that both electronic and steric factors play a crucial role in the interaction with the active site of the α-glucosidase enzyme.
To further guide the design of next-generation derivatives, molecular docking studies have been employed. These computational simulations provide insights into the binding modes of the this compound derivatives within the active site of the target enzyme. For α-glucosidase inhibitors, docking studies have revealed that the chromeno[4,3-b]pyrrol-3-yl scaffold can effectively interact with key amino acid residues in the enzyme's active site. nih.gov These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The coumarin portion of the scaffold has been observed to engage in hydrophobic interactions with residues such as phenylalanine. nih.gov
The insights gained from SAR and computational studies form a feedback loop for the design of new analogs. For example, if docking studies indicate a specific pocket in the enzyme's active site is not fully occupied by a current inhibitor, new derivatives can be designed with substituents that extend into this pocket, potentially forming additional favorable interactions and increasing potency. The development of synthetic routes that allow for precise modification of the scaffold is therefore crucial. nih.govresearchgate.net The ability to introduce a variety of functional groups onto the aromatic rings of the chromene and pyrrole components, as well as on the pyrrole nitrogen, is key to systematically exploring the chemical space and optimizing biological activity. nih.gov
Q & A
Q. What are the most efficient synthetic routes for chromeno[4,3-b]pyrrol-4(1H)-one derivatives in academic settings?
The synthesis typically employs multicomponent reactions (MCRs) with catalysts like nanocrystalline CuFe₂O₄ or Fe₃O₄@SiO₂–SO₃H. A representative protocol involves reacting 4-aminocoumarins, arylglyoxal monohydrates, and amines in aqueous media or solvent-free conditions. For instance, Saha et al. achieved high yields (85–92%) using CuFe₂O₄ nanoparticles under mild conditions (80°C, 2–3 hours) . Key considerations include catalyst loading (2–5 mol%), solvent selection (water or ethanol), and scalability.
Q. How are this compound derivatives characterized structurally?
Standard techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclization (e.g., δ 6.43–8.21 ppm for aromatic protons in derivatives) .
- Mass spectrometry (EI-MS) : For molecular ion peaks (e.g., m/z 377 for chlorophenyl derivatives) .
- XRD and TEM : To analyze nanocatalyst crystallinity and morphology (e.g., CuFe₂O₄ with 10–15 nm particle size) .
Q. What green chemistry principles apply to synthesizing this scaffold?
Key principles include:
- Aqueous media : Reduces organic solvent use (e.g., water as solvent in CuFe₂O₄-catalyzed reactions) .
- Magnetic catalyst recovery : Enables >5 recycles without significant activity loss (e.g., Fe₃O4@SiO2–SO3H) .
- Atom economy : MCRs minimize waste (e.g., domino reactions forming multiple bonds in one pot) .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when comparing solvent-free vs. aqueous protocols?
Discrepancies arise from variations in catalyst-substrate interactions and reaction kinetics. For example, solvent-free reactions with Fe₃O₄@SiO₂–SO₃H may achieve 90% yields in 1 hour , while aqueous protocols with CuFe₂O₄ require 3 hours for similar yields . To resolve contradictions:
- Conduct kinetic studies (e.g., time-yield profiles).
- Analyze activation energy via Arrhenius plots.
- Optimize parameters (e.g., pH, temperature) using design of experiments (DoE) .
Q. What advanced strategies improve regioselectivity in this compound synthesis?
- Substrate pre-functionalization : Electron-withdrawing groups on 4-aminocoumarins direct cyclization .
- Catalyst tuning : Acidic sites on Fe₃O₄@SiO₂–SO₃H enhance imine formation, favoring pyrrolone ring closure .
- Computational guidance : DFT studies predict transition states to optimize substituent placement .
Q. How can computational modeling predict bioactivity or synthetic feasibility of novel derivatives?
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., chromeno[4,3-d]pyrimidine derivatives with logP <5 and TPSA <140 Ų) .
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization .
- Docking studies : Screen derivatives against targets (e.g., α-glucosidase for antidiabetic potential) .
Q. What mechanistic insights explain domino reactions in this compound formation?
A proposed pathway involves:
- Condensation : 4-Aminocoumarin reacts with arylglyoxal to form an imine intermediate.
- Nucleophilic attack : Amine adds to the imine, generating a β-enamino carbonyl intermediate.
- Cyclization : Intramolecular Michael addition forms the pyrrolone ring . Isotopic labeling (e.g., ¹⁵N-tracing) and in-situ IR spectroscopy validate intermediates .
Q. How are chromeno[4,3-b]pyrrol-4(1H)-ones functionalized for structure-activity relationship (SAR) studies?
- Electrophilic substitution : Introduce halogens (Cl, Br) at C2/C8 positions via I₂-DMSO-mediated coupling .
- Cross-coupling : Suzuki-Miyaura reactions add aryl groups to the pyrrolone ring .
- Post-cyclization modifications : Cyanomethylation at C3 using cyanoacetamide derivatives .
Methodological Tables
Q. Table 1. Catalyst Performance Comparison
| Catalyst | Solvent | Yield (%) | Reaction Time | Reusability | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ nanoparticles | Water | 85–92 | 2–3 h | 5 cycles | |
| Fe₃O₄@SiO₂–SO₃H | Solvent-free | 88–90 | 1 h | 6 cycles | |
| KHSO₄ | Ethanol | 75–80 | 4 h | Not reusable |
Q. Table 2. Key Spectral Data for Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | EI-MS (m/z) |
|---|---|---|---|
| 4b (Chlorophenyl) | 6.43–8.16 (aromatic) | 20.03–157.77 | 377 (M⁺) |
| 4d (Methoxyphenyl) | 3.84–8.21 (OCH₃) | 36.53–166.95 | 373 (M⁺) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
